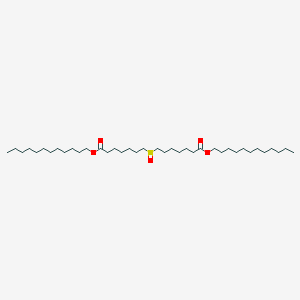

Didodecyl 7,7'-sulfinyldiheptanoate

Description

Didodecyl 7,7'-sulfinyldiheptanoate is a synthetic organosulfur compound characterized by a central sulfinyl group (S=O) linking two heptanoate ester chains, each substituted with dodecyl (C12) alkyl groups. Its molecular structure combines hydrophobic alkyl chains with a polar sulfinyl bridge, making it a candidate for applications in surfactants, polymer stabilizers, or lubricant additives.

Properties

CAS No. |

61549-07-3 |

|---|---|

Molecular Formula |

C38H74O5S |

Molecular Weight |

643.1 g/mol |

IUPAC Name |

dodecyl 7-(7-dodecoxy-7-oxoheptyl)sulfinylheptanoate |

InChI |

InChI=1S/C38H74O5S/c1-3-5-7-9-11-13-15-17-21-27-33-42-37(39)31-25-19-23-29-35-44(41)36-30-24-20-26-32-38(40)43-34-28-22-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI Key |

GZLKQAVZDTUGMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCS(=O)CCCCCCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyl 7,7’-sulfinyldiheptanoate typically involves the esterification of heptanoic acid with dodecyl alcohol in the presence of a sulfinylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include sulfur dichloride or sulfuryl chloride, which introduce the sulfinyl group into the molecule.

Industrial Production Methods

Industrial production of Didodecyl 7,7’-sulfinyldiheptanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Didodecyl 7,7’-sulfinyldiheptanoate undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.

Comparison with Similar Compounds

The structural and functional analogs of didodecyl 7,7'-sulfinyldiheptanoate include sulfur-linked esters, thioethers, and sulfones. Below is a comparative analysis based on available

Structural Analogs

Key Observations :

- Chain Length Impact: The heptanoate chains in this compound (C7) vs. propionate (C3) in thiodipropionate derivatives suggest differences in solubility and melting points. Longer chains increase hydrophobicity but reduce compatibility with polar matrices.

- Sulfur Oxidation State: The sulfinyl group (S=O) in the target compound offers intermediate polarity compared to thioether (S) in thiodipropionate and sulfonyl (SO₂) in 4,4'-sulfonyldiphenol. This affects oxidative stability and reactivity—sulfonyl groups are more resistant to further oxidation than sulfinyl .

Functional Performance

- Thermal Stability: Thiodipropionate derivatives (e.g., didodecyl 3,3′-thiodipropionate) degrade at ~200°C, whereas sulfones (e.g., 4,4'-sulfonyldiphenol) withstand temperatures >300°C. The sulfinyl group in the target compound likely places its stability between these extremes .

- Antioxidant Activity : Thioether-based compounds act as radical scavengers, but sulfinyl derivatives may exhibit reduced efficacy due to partial oxidation of the sulfur center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.